3-Phenyl-1-propanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in carbon tetrachloride; miscible with ethanol, ether

Soluble in fixed oils, propylene glycol; insoluble in glycerin

5.68 mg/mL at 25 °C

slightly soluble in water; soluble in oils

miscible (in ethanol)

Synonyms

Canonical SMILES

Organic Synthesis

- Starting Material: 3-Phenyl-1-propanol serves as a valuable starting material for the synthesis of various organic compounds. It has been used in the enantioselective synthesis of (S)- and (R)-dapoxetine, a selective serotonin reuptake inhibitor (SSRI) medication [].

Catalyst Studies

- Hydrogenation: Researchers have employed 3-Phenyl-1-propanol to study the hydrogenation of trans-cinnamaldehyde using water-soluble organometallic complexes as catalysts []. This research contributes to the development of efficient and environmentally friendly catalytic processes.

Material Science

- Lubricant Design: Recent studies have explored the potential of 3-Phenyl-1-propanol derivatives for self-repairing interfaces in microelectromechanical systems (MEMS). By incorporating 3-Phenyl-1-propanol derivatives into a specific surface coating, researchers aim to create lubricants that can replenish themselves, enhancing the longevity and reliability of MEMS devices [].

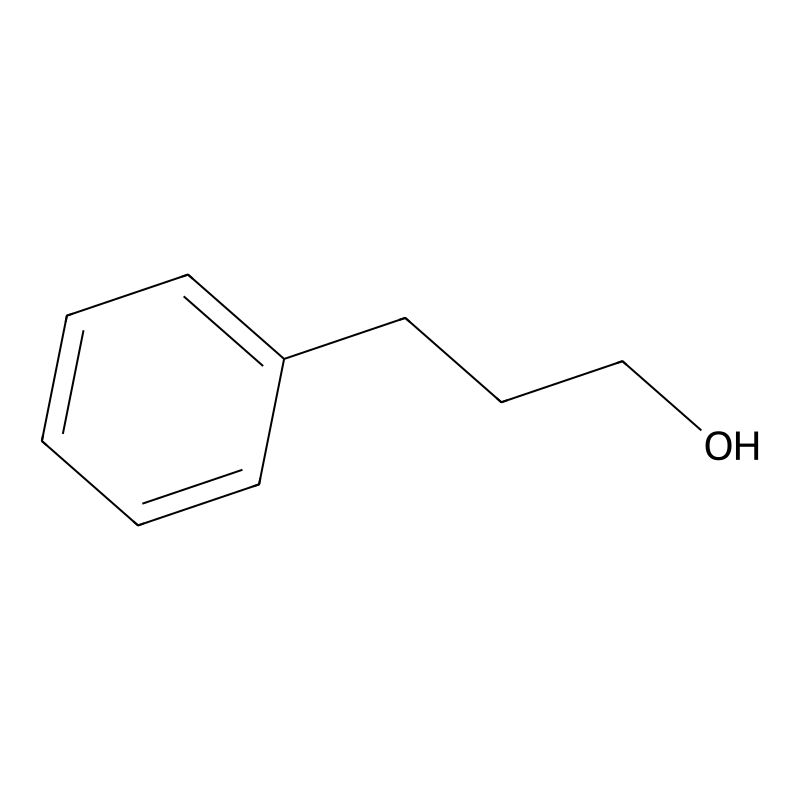

3-Phenyl-1-propanol is an organic compound with the molecular formula and a molecular weight of approximately 136.19 g/mol. It is classified as an aromatic alcohol, characterized by a colorless, viscous liquid state that emits a sweet floral scent reminiscent of hyacinths and has a flavor profile similar to apricot when diluted. The compound has a boiling point of 236 °C and a flash point of 109 °C, making it moderately volatile. It is soluble in ethanol and propylene glycol but exhibits limited solubility in water (approximately 1:300) and is insoluble in glycerol and mineral oil .

Natural occurrences of 3-Phenyl-1-propanol can be found in various fruits and plants, including strawberries, tea, Peru balsam, and cinnamon oil, where it contributes to their characteristic aromas .

The specific mechanism of action of 3-Phenyl-1-propanol in biological systems is not fully understood. However, its role in proteomics research suggests potential interactions with proteins. Studies suggest it might act as a chaotropic agent, disrupting weak interactions within proteins, which can be helpful in protein analysis techniques [].

- Oxidation: It can be oxidized to form 3-phenylpropanal or further to 3-phenylpropanoic acid.

- Esterification: Reacting with carboxylic acids can yield esters, which are often utilized in flavoring applications.

- Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the hydroxyl group.

Notably, 3-Phenyl-1-propanol can also react to form (3-phenylpropoxy)sulfonic acid through specific enzymatic pathways .

Research indicates that 3-Phenyl-1-propanol exhibits biological activities that may be beneficial in various medical contexts. It has been identified as having potential applications in treating conditions such as cholecystitis and hypercholesterolemia. Additionally, its role as an intermediate in the synthesis of proformiphen—a central skeletal muscle relaxant—highlights its pharmacological relevance .

Several methods are employed for synthesizing 3-Phenyl-1-propanol:

- Catalytic Hydrogenation: Ethyl cinnamate can be hydrogenated using a chromium-copper-barium catalyst at high pressure (20 MPa) and temperature (200 °C) to yield 3-Phenyl-1-propanol with a yield of about 85% .

- Grignard Reaction: This method involves the reaction of benzyl chloride with epoxide, followed by hydrolysis using sulfuric acid, achieving yields of approximately 65-70% .

- Hydrogenation of Cinnamaldehyde: Another approach includes the hydrogenation of cinnamaldehyde to produce the desired alcohol .

3-Phenyl-1-propanol finds diverse applications across various industries:

- Flavoring Agent: It is used in food products as a flavoring agent due to its pleasant aroma and taste profile. It is temporarily allowed as a food flavoring agent under specific regulations .

- Fragrance Industry: The compound is utilized in perfumes and cosmetics for its floral scent.

- Pharmaceuticals: Its role as an intermediate in the synthesis of muscle relaxants demonstrates its importance in medicinal chemistry .

Studies have shown that 3-Phenyl-1-propanol can interact with various biological systems, particularly through metabolic pathways involving UDP-glucuronosyltransferases, which are crucial for drug metabolism and detoxification processes. The compound's interactions may influence its efficacy and safety profile when used therapeutically or as a flavoring agent .

Several compounds share structural similarities with 3-Phenyl-1-propanol, highlighting its unique characteristics:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzyl Alcohol | Lacks the propanol chain; primarily used as a solvent and preservative. | |

| Hydrocinnamic Acid | Contains a carboxylic acid group; used in flavoring and fragrance applications. | |

| Cinnamyl Alcohol | Has an additional double bond; utilized in perfumes and as a flavoring agent. | |

| Phenethyl Alcohol | Similar aromatic structure; commonly used in perfumery but has different sensory properties. |

3-Phenyl-1-propanol's unique combination of aromatic properties and functional groups distinguishes it from these compounds, particularly its specific use as both a flavoring agent and an intermediate in pharmaceuticals .

The structure of 3-phenyl-1-propanol consists of a benzene ring attached to a three-carbon chain terminating in a hydroxyl group ($$-\text{OH}$$). Key spectroscopic data include:

- IR: Strong O-H stretch near 3300 cm$$^{-1}$$, aromatic C-H stretches at 3000–3100 cm$$^{-1}$$, and C-O stretch at 1050 cm$$^{-1}$$.

- NMR: $$ ^1\text{H} $$ NMR (CDCl$$3$$): δ 7.25–7.15 (m, 5H, Ar-H), 3.60 (t, 2H, $$-$$CH$$2$$OH), 2.65 (t, 2H, Ar$$-$$CH$$2$$), 1.85 (quintet, 2H, $$-$$CH$$2-$$).

Table 1: Physical Properties of 3-Phenyl-1-Propanol

Historical Context and Discovery

First synthesized in the early 20th century via hydrogenation of cinnamaldehyde or cinnamyl alcohol, 3-phenyl-1-propanol was later identified in natural sources such as strawberries, Peru balsam, and cinnamon oil. Its role as a flavoring agent was recognized in the 1960s, leading to its inclusion in food safety registries like FEMA 2885.

Position in Chemical Classification Systems

- IUPAC Name: 3-Phenylpropan-1-ol

- ChemOnt Classification: Primary alcohol → Benzene derivatives.

- HMDB ID: HMDB0033962 (Human Metabolome Database).

Significance in Organic Chemistry Research

As a model substrate for hydrogenation and oxidation studies, 3-phenyl-1-propanol aids in catalyst development. Recent work by JACS (2024) highlights its use in enantioselective nitrene transfer reactions for synthesizing chiral amines.

3-Phenyl-1-propanol exhibits widespread natural occurrence across diverse plant species, with significant variations in concentration and distribution patterns among different botanical sources. This aromatic alcohol represents an important constituent of the phenylpropanoid class of natural products, which are derived from the shikimic acid biosynthetic pathway [1] [2] [3].

Occurrence in Fruits and Berries

3-Phenyl-1-propanol demonstrates notable presence in various fruit species, with particular abundance in certain berry types. Among berries, bilberries (Vaccinium myrtillus) have been identified as containing the highest concentration of this compound compared to other fruit sources [4]. Strawberries (Fragaria species) represent one of the most commonly cited natural sources of 3-phenyl-1-propanol, with the compound being consistently detected in both fresh and processed strawberry products [1] [5] [6].

Guava and feijoa fruits contain quantifiable concentrations ranging from 0.3 to 0.8 milligrams per kilogram, representing some of the highest documented levels in tropical fruits [2] [7]. Blackberries, blueberries, and other Vaccinium species also serve as natural sources, though specific concentration data varies among cultivars and growing conditions [4] [7]. Cloudberry juice has been documented to contain approximately 0.05 milligrams per kilogram of 3-phenyl-1-propanol [7].

Additional fruit sources include jackfruit (Artocarpus species), crowberry (Empetrum nigrum), loquat (Eriobotrya japonica), and sapodilla fruit (Achras sapota), with the latter containing trace amounts of approximately 0.0002 milligrams per kilogram [7]. Passionflower species (Passiflora) demonstrate lower concentrations, typically less than 0.01 milligrams per kilogram [7].

Presence in Essential Oils

Essential oils derived from various aromatic plants constitute significant sources of 3-phenyl-1-propanol, particularly those obtained from spice plants and aromatic botanicals. Cinnamon essential oils, derived from both bark (Cinnamomum cassia and Cinnamomum verum) and leaf sources, contain notable quantities of this compound [1] [5] [8]. The compound has been specifically identified as a constituent of cinnamon bark oil and cinnamon leaf oil, contributing to the characteristic aromatic profile of these commercially important essential oils [8] [9].

Peru Balsam, an oleoresin obtained from Myroxylon balsamum trees, represents another significant natural source of 3-phenyl-1-propanol [1] [10]. This material has been extensively used in perfumery and pharmaceutical applications, with 3-phenyl-1-propanol contributing to its distinctive balsamic odor characteristics [11] [12].

Benzoin resin, obtained from Styrax species, also contains 3-phenyl-1-propanol as a natural constituent [1] [5]. Styrax gum has been documented as containing this compound, contributing to the complex aromatic profile of these natural resins [11]. The presence of 3-phenyl-1-propanol in these oleoresins and balsams reflects the widespread occurrence of phenylpropanoid biosynthesis in plant secondary metabolism [13].

Detection in Floral Components

Floral tissues represent important sources of 3-phenyl-1-propanol, where the compound contributes to the characteristic fragrances of various flower types. The compound has been identified in association with floral compositions resembling lilac, hyacinth, and lily of the valley fragrances [11] [12] [14]. These observations suggest that 3-phenyl-1-propanol may naturally occur in the essential oils and volatile fraction of these ornamental flowers, though specific quantitative data for individual floral sources remains limited in the literature.

The presence of 3-phenyl-1-propanol in floral components relates to its role in plant-pollinator interactions and its contribution to the overall volatile organic compound profile that characterizes specific flower fragrances [12]. The compound's pleasant balsamic and floral odor characteristics make it particularly valuable in understanding natural fragrance chemistry and the biosynthetic origins of aromatic compounds in flowering plants [15] [14].

Metabolic Pathways in Natural Systems

The biosynthesis of 3-phenyl-1-propanol in natural systems occurs through the phenylpropanoid pathway, which represents a major branch of plant secondary metabolism originating from the shikimic acid pathway [16] [3]. This biosynthetic route involves multiple enzymatic steps that convert simple carbohydrate precursors into complex aromatic compounds with diverse biological functions [3] [17].

The initial stages of 3-phenyl-1-propanol biosynthesis begin with the shikimic acid pathway, which converts phosphoenolpyruvate and erythrose-4-phosphate into aromatic amino acids [3]. The pathway commences with the condensation of these precursors by 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase to form 3-deoxy-D-arabino-heptulosonate-7-phosphate [3]. Subsequent enzymatic reactions involving 3-dehydroquinate synthase, 3-dehydroquinate dehydratase, shikimate dehydrogenase, and shikimate kinase progressively elaborate this intermediate toward the formation of chorismate, the branch point for aromatic amino acid biosynthesis [3].

Phenylalanine, the immediate precursor to the phenylpropanoid pathway, is synthesized from chorismate through the action of anthranilate synthase and subsequent enzymatic steps [16] [3]. The conversion of phenylalanine to cinnamic acid represents the entry point into phenylpropanoid metabolism, catalyzed by phenylalanine ammonia-lyase, a key regulatory enzyme in plant secondary metabolism [16]. This reaction removes the amino group from phenylalanine, generating cinnamic acid and ammonia [16].

The transformation of cinnamic acid to 3-phenyl-1-propanol can proceed through multiple metabolic routes. One major pathway involves the reduction of cinnamic acid to cinnamaldehyde, followed by hydrogenation to form 3-phenylpropionic acid [16] [18]. This hydrogenation step is catalyzed by enoate reductases, which specifically reduce the carbon-carbon double bond in the side chain while preserving the aromatic ring system [16] [18].

The final steps in 3-phenyl-1-propanol biosynthesis involve the reduction of the carboxylic acid group of 3-phenylpropionic acid to form the corresponding aldehyde, followed by reduction to the primary alcohol [16]. Carboxylic acid reductases catalyze the first reduction, converting 3-phenylpropionic acid to 3-phenylpropyl aldehyde [16]. Alcohol dehydrogenases or aldo-keto reductases then reduce the aldehyde to 3-phenyl-1-propanol, completing the biosynthetic sequence [16].

Alternative biosynthetic routes may involve the direct reduction of cinnamaldehyde to 3-phenyl-1-propanol through a two-step process involving initial hydrogenation of the double bond followed by reduction of the aldehyde group [18]. The specific pathway utilized appears to vary among plant species and may be influenced by enzyme availability, metabolic flux, and regulatory mechanisms [16].

Extraction Methods from Natural Sources

The extraction of 3-phenyl-1-propanol from natural sources employs diverse methodological approaches, each offering distinct advantages depending on the target matrix, desired purity, and scale of operation [19] [20] [21]. The selection of appropriate extraction techniques requires consideration of the compound's physicochemical properties, including its moderate volatility, aromatic character, and alcohol functionality [22] [23].

Steam distillation represents one of the most widely applied methods for extracting 3-phenyl-1-propanol from aromatic plant materials, particularly those containing essential oils [19] [24]. This technique operates at atmospheric pressure and temperatures around 100°C, making it suitable for thermostable compounds while avoiding the use of organic solvents [24] [21]. The process involves passing steam through plant material, volatilizing the aromatic compounds, and subsequently condensing the vapor to separate the organic and aqueous phases [24].

Hydrodistillation provides an alternative distillation approach where plant material is directly heated with water, generating steam in situ [21]. This method proves particularly effective for volatile compounds in plant matrices and offers the advantage of simple equipment requirements [21]. The technique typically operates at 100°C under atmospheric pressure for durations ranging from 5 to 30 minutes, depending on the plant material characteristics [21].

Solvent extraction techniques offer greater selectivity and often higher yields compared to distillation methods [21]. The choice of solvent depends on the polarity characteristics of 3-phenyl-1-propanol and the matrix composition [21]. Ethanol and methanol, either pure or in aqueous mixtures, represent commonly employed solvents due to their ability to dissolve aromatic alcohols while maintaining relatively low toxicity [21]. Extraction conditions typically involve temperatures ranging from room temperature to 60°C for periods of 2 to 72 hours [21].

Supercritical fluid extraction using carbon dioxide provides an environmentally friendly alternative for extracting 3-phenyl-1-propanol from natural sources [21]. This technique operates at temperatures between 40 and 80°C under pressures of 200 to 400 bar, offering the advantages of mild conditions and solvent-free operation [21]. The method proves particularly suitable for thermolabile compounds and produces extracts free from organic solvent residues [21].

Microwave-assisted extraction enhances extraction efficiency through rapid heating and improved mass transfer [21]. Operating temperatures range from 60 to 95°C with extraction times from 15 minutes to 12 hours, significantly reducing processing time compared to conventional methods [21]. The technique proves especially valuable for heat-sensitive natural products while maintaining high extraction yields [21].

Ultrasound-assisted extraction employs acoustic cavitation to disrupt plant cell walls and enhance mass transfer [21]. Operating conditions typically involve temperatures of 20 to 60°C with sonication periods of 2 to 72 hours [21]. This method offers the advantages of enhanced extraction yield under mild conditions while requiring minimal equipment modification [21].

High hydrostatic pressure extraction applies pressures ranging from 100 to 1000 MPa at room temperature to rupture cell walls and improve solvent penetration [21]. This technique eliminates heat-related degradation while achieving high extraction efficiency [21]. The method proves particularly valuable for pressure-sensitive extraction without thermal stress [21].

Quantification in Biological Matrices

The quantification of 3-phenyl-1-propanol in biological matrices requires sophisticated analytical methodologies capable of detecting low concentrations while maintaining specificity and accuracy [25] [22] [23]. The compound's aromatic structure and moderate volatility make it amenable to various analytical approaches, each offering distinct advantages for specific matrix types and concentration ranges [26] [27].

Gas chromatography-mass spectrometry represents the gold standard for 3-phenyl-1-propanol quantification in complex biological matrices [25] [28]. This technique provides molecular ion identification with mass-to-charge ratios characteristic of the compound (molecular ion at m/z 136), enabling unambiguous identification [29] [25]. Detection limits typically range from 0.0002 to 0.002 milligrams per kilogram, making the method suitable for trace analysis in fruits, essential oils, and biological fluids [25] [7].

High-performance liquid chromatography with ultraviolet detection offers robust quantification capabilities for 3-phenyl-1-propanol in plant extracts and pharmaceutical preparations [22] [23] [27]. The method employs reverse-phase columns with mobile phases containing acetonitrile, water, and phosphoric acid [22] [23]. Detection wavelengths of 244 nanometers provide optimal sensitivity while minimizing interference from matrix components [27]. Detection limits range from 0.01 to 0.1 milligrams per kilogram [23].

Ultraviolet spectrophotometry provides a rapid and cost-effective approach for 3-phenyl-1-propanol quantification in purified extracts [27]. The method exploits the compound's aromatic absorption characteristics, with maximum absorption occurring at wavelengths between 213-219 nanometers and 246-257 nanometers [27]. Detection limits typically range from 0.1 to 1.0 milligrams per liter, making the technique suitable for concentrated extracts [27].

Headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry enables sensitive analysis of 3-phenyl-1-propanol in food products and beverages [30]. This technique minimizes sample preparation requirements while achieving detection limits between 0.001 and 0.01 milligrams per kilogram [30]. The method proves particularly valuable for volatile organic compound analysis in complex food matrices [30].

Ion mobility spectrometry provides real-time analysis capabilities for 3-phenyl-1-propanol in headspace applications [31]. Detection limits range from 0.01 to 0.1 milligrams per kilogram, with the advantage of portable instrumentation and rapid analysis times [31]. The technique proves especially useful for field applications and quality control monitoring [31].

Nuclear magnetic resonance spectroscopy enables structural confirmation and purity assessment of 3-phenyl-1-propanol in analytical samples [29] [25]. While primarily qualitative, the technique provides definitive structural identification through characteristic chemical shift patterns [29]. Proton NMR analysis reveals signals corresponding to the aromatic protons, methylene protons, and hydroxyl proton, enabling unambiguous compound identification [29].

Matrix effects represent a critical consideration in biological quantification, particularly in complex matrices containing interfering compounds [31]. Calibration strategies must account for ion suppression or enhancement effects that may alter analytical response [31]. Quality control measures include the use of internal standards, matrix-matched calibration curves, and recovery studies to ensure analytical accuracy [31] [26].

Purity

Quantity

Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS]

Colourless, slightly viscous liquid, sweet hyacinth odou

Color/Form

Slightly viscous, colorless liquid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Boiling point: 508.2 - 515.15 deg K; boiling point: 119 °C at 12 mm Hg

235.00 to 236.00 °C. @ 760.00 mm Hg

Flash Point

Heavy Atom Count

Taste

Spicy, cinnamon, balsamic, fruity, winey and honey-like with floral nuances

Density

0.993-1.002

LogP

1.88

log Kow = 1.88

Odor

Blossomy-balsamic odor, slightly reminiscent of hyacinths

Sweet, hyacinth-mignonette odo

Appearance

Melting Point

< -18 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 1855 companies. For more detailed information, please visit ECHA C&L website;

Of the 13 notification(s) provided by 1854 of 1855 companies with hazard statement code(s):;

H315 (98.06%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (94.93%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Vapor Pressure

Pictograms

Irritant

Other CAS

122-97-4

1335-12-2

Absorption Distribution and Excretion

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food additives -> Flavoring Agents

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Solvent

Methods of Manufacturing

Hydrocinnamic alcohol is prepared by hydrogenation of cinnamaldehyde. A mixture of hydrocinnamic alcohol and the isomeric 2-phenylpropanol can be obtained from styrene by a modified oxo synthesis. The two isomers can be separated by distillation.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing

All Other Chemical Product and Preparation Manufacturing

Benzenepropanol: ACTIVE

1-Propanol, phenyl-: ACTIVE

Storage Conditions

Stability Shelf Life

Dates

Balaraman et al. Catalytic transformation of alcohols to carboxylic acid salts and H2 using water as the oxygen atom source. Nature Chemistry, doi: 10.1038/nchem.1536, published online 6 January 2013 http://www.nature.com/nchem